- Stabilizing the interfacial Cu0-Cu+ dual sites toward furfural hydrodeoxygenation to 2-methylfuran via fabricating nest-like copper phyllosilicate precursor, Fuel, 2023, 337,

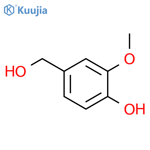

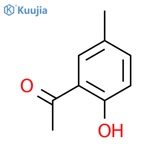

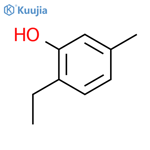

Cas no 93-51-6 (2-Methoxy-4-methylphenol)

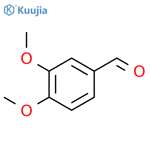

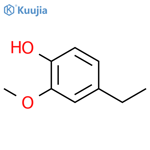

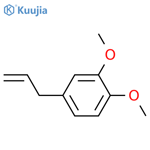

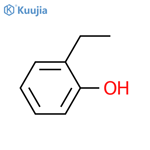

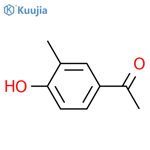

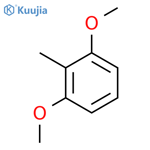

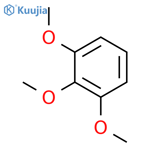

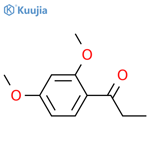

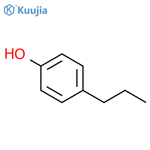

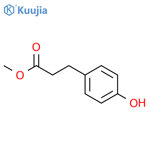

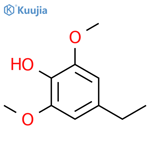

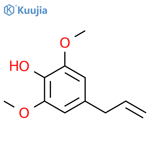

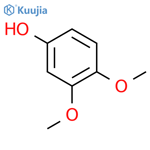

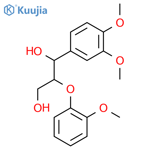

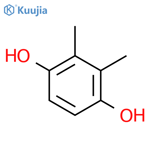

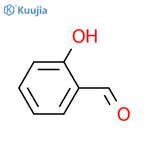

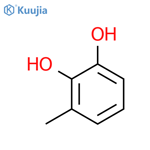

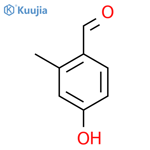

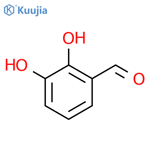

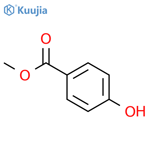

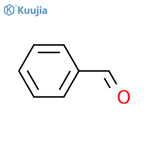

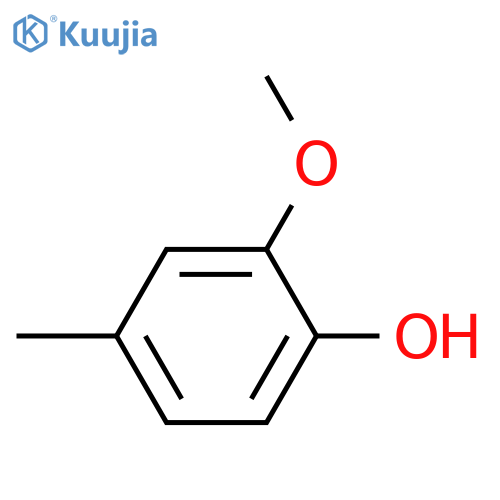

2-Methoxy-4-methylphenol structure

Nome del prodotto:2-Methoxy-4-methylphenol

2-Methoxy-4-methylphenol Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-Methoxy-4-methylphenol

- 2-2-Methoxy-4-methylphenol

- Nature 4-Methyl guaiacol

- 2-methoxy-4-cresol

- 2-methoxy-4-methyl-phenol

- 2-Methoxy-p-cresol

- 3-methoxy-4-hydroxytoluene

- 4-Methylguaiacol1000µg

- Creosol

- Homoguaiacol

- p-Creosol

- p-Cresol,2-methoxy

- Phenol,2-methoxy-4-methyl

- p-Methylguaiacol

- 4-Hydroxy-3-methoxy-1-methyl-benzene

- 2-Hydroxy-5-methylanisole

- 4-Methyl guaiacol

- Homocatechol monomethyl ether

- 4-Methylguaiacol

- Phenol, 2-methoxy-4-methyl-

- 4-Hydroxy-3-methoxytoluene

- p-Cresol, 2-methoxy-

- Rohkcrsol

- Kreosol

- Cresolum drudum

- 4-Methyl-2-methoxyphenol

- Valspice

- 4-Hydroxy-3-methoxy-1-methylbenzene

- Kreosol [German]

- 1-Hydroxy-2-met

- 2-Methoxy-4-methylphenol (ACI)

- Creosol (6CI)

- p-Cresol, 2-methoxy- (8CI)

- 3-Methoxy-4-hydroxybenzaldhyde

- Methyl guaiacol

- Methylguaiacol-4

- NSC 4969

-

- MDL: MFCD00002378

- Inchi: 1S/C8H10O2/c1-6-3-4-7(9)8(5-6)10-2/h3-5,9H,1-2H3

- Chiave InChI: PETRWTHZSKVLRE-UHFFFAOYSA-N

- Sorrisi: OC1C(OC)=CC(C)=CC=1

- BRN: 1862340

Proprietà calcolate

- Massa esatta: 138.06800

- Massa monoisotopica: 138.06808

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 10

- Conta legami ruotabili: 1

- Complessità: 103

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 1.3

- Superficie polare topologica: 29.5

- Carica superficiale: 0

- Conta Tautomer: 3

Proprietà sperimentali

- Colore/forma: Liquido aromatico da incolore a giallastro con forte proprietà rifrangente.

- Densità: 1.092 g/mL at 25 °C(lit.)

- Punto di fusione: 5 °C (lit.)

- Punto di ebollizione: 221-222 °C(lit.)

- Punto di infiammabilità: Fahrenheit: 210,2 ° f

Celsius: 99 ° c - Indice di rifrazione: n20/D 1.535-1.539

n20/D 1.537(lit.) - Coefficiente di ripartizione dell'acqua: Slightly soluble in water.

- PSA: 29.46000

- LogP: 1.70920

- Merck: 2571

- Solubilità: Può essere miscibile con etanolo, benzene, cloroformio, etere, acido acetico glaciale, ecc., e leggermente solubile in acqua.

- FEMA: 2671

2-Methoxy-4-methylphenol Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319

- Dichiarazione di avvertimento: P301 + P312 + P330-P305 + P351 + P338

- Numero di trasporto dei materiali pericolosi:2810

- WGK Germania:3

- Codice categoria di pericolo: 22-36/37/38

- Istruzioni di sicurezza: S26-S36-S24/25

- CODICI DEL MARCHIO F FLUKA:10

- RTECS:GP1755000

-

Identificazione dei materiali pericolosi:

- Classe di pericolo:6.1(a)

- PackingGroup:II

- TSCA:Yes

- Condizioni di conservazione:Store at room temperature

- Frasi di rischio:R36/37/38

- Gruppo di imballaggio:II

- Termine di sicurezza:6.1(a)

2-Methoxy-4-methylphenol Dati doganali

- CODICE SA:29095090

- Dati doganali:

Codice doganale cinese:

2909500000Panoramica:

2909500000. fenolo etere\alcol etere fenolo e sua alogenazione\solfonazione\derivati nitrosativi o nitrosativi. IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2909500000 eteri-fenoli, eteri-alcool-fenoli e loro derivati alogenati, solfonati, nitrati o nitrosi IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:5,5% Tariffa generale:30,0%

2-Methoxy-4-methylphenol Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014003149-500mg |

2-Hydroxy-5-methylanisole |

93-51-6 | 97% | 500mg |

$815.00 | 2023-08-31 | |

| abcr | AB117720-25 g |

2-Methoxy-4-methylphenol, 98%; . |

93-51-6 | 98% | 25g |

€80.40 | 2023-05-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M351A-100g |

2-Methoxy-4-methylphenol |

93-51-6 | 98% | 100g |

¥205.0 | 2022-05-30 | |

| ChemScence | CS-W021711-1000g |

Creosol |

93-51-6 | 99.82% | 1000g |

$158.0 | 2021-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068319-250g |

Creosol |

93-51-6 | 98% | 250g |

¥247.00 | 2024-04-25 | |

| TRC | M305055-10g |

2-Methoxy-4-methylphenol |

93-51-6 | 10g |

$69.00 | 2023-05-17 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M10580-500g |

Creosol |

93-51-6 | 500g |

¥536.0 | 2021-09-08 | ||

| Apollo Scientific | OR8723-100g |

2-Methoxy-4-methylphenol |

93-51-6 | 98% | 100g |

£42.00 | 2025-02-20 | |

| Apollo Scientific | OR8723-500g |

2-Methoxy-4-methylphenol |

93-51-6 | 98% | 500g |

£105.00 | 2025-02-20 | |

| Enamine | EN300-18155-0.05g |

2-methoxy-4-methylphenol |

93-51-6 | 95% | 0.05g |

$19.0 | 2023-09-19 |

2-Methoxy-4-methylphenol Metodo di produzione

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Condizioni di reazione

1.1 Catalysts: Hexakis[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ3-hydroxytetra-μ3-oxohe… (defected derivatives) Solvents: Isopropanol ; 6 h, 150 °C

Riferimento

- Unveiling and understanding the remarkable enhancement in the catalytic activity by the defect creation in UIO-66 during the catalytic transfer hydrodeoxygenation of vanillin with isopropanol, Applied Catalysis, 2023, 325,

Synthetic Routes 4

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium , Melamine resin (mesoporous sulfonated) Solvents: Water ; 2 h, 110 °C

Riferimento

- Promotion of sulfonic acid groups on biomass carbons loading ultrafine palladium nanoparticles for the efficient hydrodeoxygenation of vanillin in water, Current Research in Green and Sustainable Chemistry, 2022, 5,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Cobalt , Zinc Solvents: Water ; 2 h, 0.7 MPa, 130 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Riferimento

- Highly-efficient and magnetically-separable ZnO/Co@N-CNTs catalyst for hydrodeoxygenation of lignin and its derived species under mild conditions, Green Chemistry, 2019, 21(5), 1021-1042

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium , Carbon , ZIF 8 Solvents: Water ; 2 h, 0.2 MPa, 90 °C

Riferimento

- Palladium nanoparticles stabilized with N-doped porous carbons derived from metal-organic frameworks for selective catalysis in biofuel upgrade: the role of catalyst wettability, Green Chemistry, 2016, 18(5), 1212-1217

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min

1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h

1.3 Reagents: Carbon dioxide

2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

2.2 Reagents: Water ; rt

3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h

1.3 Reagents: Carbon dioxide

2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

2.2 Reagents: Water ; rt

3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

Riferimento

Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin

,

Applied Catalysis,

2023,

325,

Synthetic Routes 9

Condizioni di reazione

1.1 250 h

Riferimento

Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions

,

Journal of Analytical and Applied Pyrolysis,

2019,

137,

86-95

Synthetic Routes 10

Condizioni di reazione

1.1 Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 100 °C

Riferimento

Antimicrobial Properties of Corn Stover Lignin Fractions Derived from Catalytic Transfer Hydrogenolysis in Supercritical Ethanol with a Ru/C Catalyst

,

ACS Sustainable Chemistry & Engineering,

2020,

8(50),

18455-18467

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium , Boronic acid, B,B′-[1,1′-biphenyl]-4,4′-diylbis-, polymer with 1,1′,1′′,1′′′-met… Solvents: Isopropanol , Water ; 2 h, 1 MPa, 70 °C

Riferimento

- Palladium catalysts based on porous aromatic frameworks for vanillin hydrogenation: Tuning the activity and selectivity by introducing functional groups, Catalysis Communications, 2022, 170,

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Sodium carbonate , Hydrogen Catalysts: 2410987-96-9 Solvents: Methanol ; 1 h, 20 bar, 150 °C

Riferimento

- Determining the Catalyst Properties That Lead to High Activity and Selectivity for Catalytic Hydrodeoxygenation with Ruthenium Pincer Complexes, Organometallics, 2020, 39(5), 662-669

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium , MIL 101(Cr) (sulfonic acid-functionalized) Solvents: Water ; 0.5 MPa, rt → 100 °C; 120 min, 100 °C

Riferimento

- Palladium nanoparticles incorporated within sulfonic acid-functionalized MIL-101(Cr) for efficient catalytic conversion of vanillin, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2015, 3(33), 17008-17015

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium , Carbon Solvents: Water ; 1 h, 1 MPa, 150 °C

Riferimento

- Synthesis of Palladium Nanoparticles Supported on Mesoporous N-Doped Carbon and Their Catalytic Ability for Biofuel Upgrade, Journal of the American Chemical Society, 2012, 134(41), 16987-16990

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Zirconium tetrabutoxide , Zirconium dioxide , Palladium , Zirconium oxychloride Solvents: 1-Butanol ; 1 h, 25 °C

Riferimento

- Critical role of support crystal structures on highly selective hydrodeoxygenation of lignin-derived vanillin over Pd/ZrO2 catalysts, Fuel Processing Technology, 2023, 249,

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Formic acid Catalysts: Palladium Solvents: Water ; 12 h, 140 °C

Riferimento

- Nitrogen precursor-mediated construction of N-doped hierarchically porous carbon-supported Pd catalysts with controllable morphology and composition, Carbon, 2020, 159, 451-460

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Water ; 0.5 MPa, rt → 150 °C; 5 h, 150 °C

Riferimento

- Mild-temperature hydrodeoxygenation of vanillin over porous nitrogen-doped carbon black supported nickel nanoparticles, Green Chemistry, 2017, 19(13), 3126-3134

Synthetic Routes 20

Synthetic Routes 21

Condizioni di reazione

1.1 Reagents: Sodium carbonate , Hydrogen Catalysts: Ruthenium(1+), bis(acetonitrile)chloro[(4-hydroxy-2,6-pyridinediyl-κN)bis(3-meth… Solvents: Methanol ; 1 h, 290 psi, 150 °C

Riferimento

- Selective hydrodeoxygenation of aromatic compounds, United States, , ,

Synthetic Routes 22

Synthetic Routes 23

Synthetic Routes 24

Condizioni di reazione

1.1C:Si(OEt)4, C:7699-43-6, S:108-29-2, 15 min, rt → 250°C; 5 h, 250°C; 5 min, cooled

1.2S:H2O, 10 min, cooled

1.2S:H2O, 10 min, cooled

Riferimento

- Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable Activity, ACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106

Synthetic Routes 25

Condizioni di reazione

1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Water ; rt

2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

1.2 Reagents: Water ; rt

2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

Riferimento

Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin

,

Applied Catalysis,

2023,

325,

Synthetic Routes 26

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, rt → reflux

2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min

2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h

2.3 Reagents: Carbon dioxide

3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

3.2 Reagents: Water ; rt

4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min

2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h

2.3 Reagents: Carbon dioxide

3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

3.2 Reagents: Water ; rt

4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

Riferimento

Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin

,

Applied Catalysis,

2023,

325,

Synthetic Routes 27

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C

Riferimento

Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin

,

Applied Catalysis,

2023,

325,

Synthetic Routes 28

Condizioni di reazione

1.1 250 h

Riferimento

Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions

,

Journal of Analytical and Applied Pyrolysis,

2019,

137,

86-95

Synthetic Routes 29

Condizioni di reazione

1.1 Catalysts: Choline chloride , Imidazole ; 150 °C

Riferimento

Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism

,

International Journal of Biological Macromolecules,

2021,

193,

319-327

Synthetic Routes 30

Condizioni di reazione

1.1 Catalysts: Silica Solvents: Ethanol ; 4 h, 290 °C

Riferimento

Catalytic depolymerization of Kraft lignin to high yield alkylated-phenols over CoMo/SBA-15 catalyst in supercritical ethanol

,

RSC Advances,

2023,

13(43),

30022-30039

2-Methoxy-4-methylphenol Raw materials

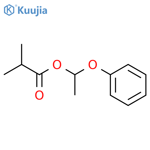

- Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate

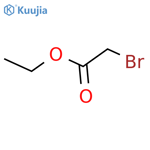

- Ethyl bromoacetate

- Veratraldehyde

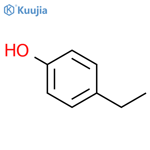

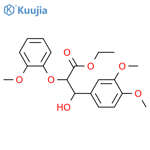

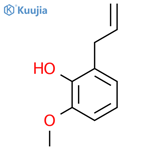

- Vanillin

- Sulfate Lignin

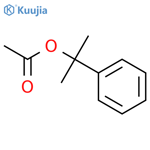

- 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

- Lignin

- Ethyl 2-(2-methoxyphenoxy)acetate

- Guaiacol

- Vanillyl alcohol

2-Methoxy-4-methylphenol Preparation Products

- 3,4-Dimethoxytoluene (494-99-5)

- 3,5-Dimethylbenzyl alcohol (27129-87-9)

- 2,6-dimethoxy-4-propylphenol (6766-82-1)

- Ethyl vanillate (617-05-0)

- Anisole (100-66-3)

- 4-Ethyl-1,2-dimethoxybenzene (5888-51-7)

- 2-Methyl-1H-indene (2177-47-1)

- 4-Ethylguaiacol (2785-89-9)

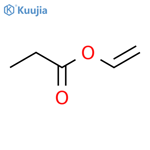

- Vinyl Propionate (stabilized with MEHQ) (105-38-4)

- 2-Ethyl-4-methylphenol (3855-26-3)

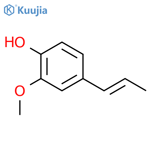

- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)

- 2'-Hydroxy-5'-methylacetophenone (1450-72-2)

- 3,4-Dimethoxyphenol (2033-89-8)

- 2-Methoxy-4-propylphenol (2785-87-7)

- 2-Hydroxybenzaldehyde (90-02-8)

- 2-Phenoxyethyl isobutyrate (103-60-6)

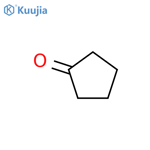

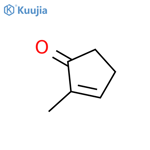

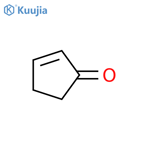

- Cyclopentanone (120-92-3)

- Vanillin (121-33-5)

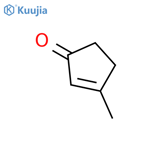

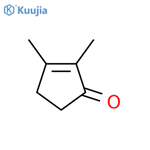

- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)

- 2',4'-Dimethoxypropiophenone (831-00-5)

- Indane (496-11-7)

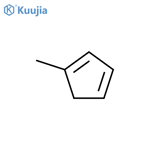

- 1-methylcyclopenta-1,3-diene (96-39-9)

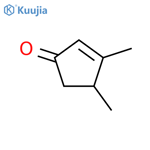

- 3-methylcyclopent-2-en-1-one (2758-18-1)

- Coumaran (496-16-2)

- 4,5-Dimethylbenzene-1,3-diol (527-55-9)

- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (60563-13-5)

- Benzenemethanol, a,a-dimethyl-, 1-acetate (3425-72-7)

- 1-Methyl-1H-indene (767-59-9)

- 2-Ethylphenol (90-00-6)

- 2-Methoxy-4-methylphenol (93-51-6)

- 3′,5′-Dimethoxyacetophenone (39151-19-4)

- 4'-Hydroxy-3'-methylacetophenone (876-02-8)

- 3-Methylcatechol (488-17-5)

- 2,6-Dimethylnaphthalene (581-42-0)

- Guaiacol (90-05-1)

- 2,4,5-trimethylphenol (496-78-6)

- 2,3-Xylohydroquinone (608-43-5)

- Syringaldehyde (134-96-3)

- Homovanillyl alcohol (2380-78-1)

- Benzene, 4-butyl-1,2-dimethoxy- (59056-76-7)

- 1,2-Dimethoxy-4-propylbenzene (5888-52-8)

- Isoeugenol (97-54-1)

- 1-Ethyl-2,4-dimethylbenzene (874-41-9)

- 3,4,5-Trimethoxytoluene (6443-69-2)

- Ethyl Hydroferulate (61292-90-8)

- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)

- Phenol, 3-ethoxy-5-methyl- (24741-99-9)

- 4-Methylcatechol (452-86-8)

- Phenol,2-methoxy-6-(2-propen-1-yl)- (579-60-2)

- 2,6-Dimethoxytoluene (5673-07-4)

- Methyl Eugenol (93-15-2)

- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)

- 2-Methyl-2-cyclopentenone (1120-73-6)

- Gigantol (83088-28-2)

- 2-Ethyl-5-methylphenol (1687-61-2)

- 4-Hydroxy-2-methylbenzaldehyde (41438-18-0)

- 4-Propylphenol (645-56-7)

- 2,3-Dihydroxybenzaldehyde (24677-78-9)

- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)

- 2-Cyclopentenone (930-30-3)

- 4-Hydroxy-3-methoxyphenylacetic Acid (306-08-1)

- 2(1H)-Pyrimidinone,5-(1-methylpropyl)-, (S)- (9CI) (127473-64-7)

- Eugenol (97-53-0)

- 2-Ethyl Toluene (611-14-3)

- 2,3,5-Trimethyphenol (697-82-5)

- 4-Ethylresorcinol (2896-60-8)

- 2,6-Dimethoxyphenol (91-10-1)

- Methyl Paraben (99-76-3)

- 4-Methoxy-1-ethylbenzene (1515-95-3)

- 3-Ethylphenol (620-17-7)

- 2,4,6-Trimethylphenol (527-60-6)

- 3-(4-Hydroxyphenyl)propionic Acid Methyl Ester (5597-50-2)

- Veratrole (91-16-7)

- 4-ethyl-2,6-dimethoxyphenol (14059-92-8)

- 4-allyl-2,6-dimethoxyphenol (6627-88-9)

- 1,2-Dihydroxyindane (4370-02-9)

- 2-methoxy-3-methylphenol (18102-31-3)

- 4-Ethylphenol (123-07-9)

- Indene (95-13-6)

- Benzaldehyde (100-52-7)

- 1,2,3-Trimethoxybenzene (634-36-6)

2-Methoxy-4-methylphenol Fornitori

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro d'oro

(CAS:93-51-6)2-Methoxy-4-methylphenol

Numero d'ordine:8064205

Stato delle scorte:in Stock

Quantità:Company Customization

Purezza:98%

Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 17:10

Prezzo ($):discuss personally

2-Methoxy-4-methylphenol Letteratura correlata

-

Abdulrahman S. Alwehaibi,Duncan J. Macquarrie,Moray S. Stark Green Chem. 2016 18 2762

-

Zhibin Zhu,Hongyi Tan,Jin Wang,Shuzhen Yu,Kebin Zhou Green Chem. 2014 16 2636

-

Zhibin Zhu,Hongyi Tan,Jin Wang,Shuzhen Yu,Kebin Zhou Green Chem. 2014 16 2636

-

4. Enhancing the quality of bio-oil from catalytic pyrolysis of kraft black liquor ligninJiao Chen,Chao Liu,Shubin Wu,Jiajin Liang,Ming Lei RSC Adv. 2016 6 107970

-

Virendra Ranaware,Deepak Verma,Rizki Insyani,Asim Riaz,Seung Min Kim,Jaehoon Kim Green Chem. 2019 21 1021

93-51-6 (2-Methoxy-4-methylphenol) Prodotti correlati

- 494-99-5(3,4-Dimethoxytoluene)

- 6443-69-2(3,4,5-Trimethoxytoluene)

- 1195-09-1(2-Methoxy-5-methylphenol)

- 6638-05-7(Methylsyringol)

- 1282659-26-0(2-1-(4-bromophenyl)cyclopropylacetonitrile)

- 1807003-10-6(Ethyl 4-bromo-2-chloro-6-fluorobenzoate)

- 421-37-4(1-bromo-1,1-difluoropropan-2-one)

- 865612-56-2(2-methoxyethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate)

- 431894-56-3(3-(3-methoxyphenyl)-1-(pyridin-3-yl)methylthiourea)

- 66750-10-5(N-Phenylaza-15-crown 5-Ether)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:93-51-6)2-Methoxy-4-methylphenol

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:93-51-6)2-Methoxy-4-methylphenol

Purezza:99%

Quantità:1kg

Prezzo ($):161.0